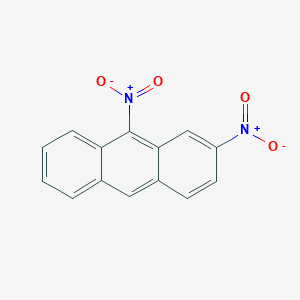

2,9-Dinitroanthracene

Description

Historical Perspectives in Polycyclic Nitroaromatic Hydrocarbon Investigations

The investigation into polycyclic aromatic hydrocarbons (PAHs) has a long history, originating from observations of health issues related to soot and coal tar. In 1775, an association between soot and cancer was first noted, and by the early 20th century, it was established that coal tar, pitch, and soot could cause cancer in humans. nih.gov The 1930s marked a pivotal moment when pioneering studies identified PAHs as the carcinogenic components within pitch. nih.gov

In contrast, the scientific focus on nitro-substituted PAHs (nitro-PAHs) is a more recent development. nih.gov These compounds were identified as environmental constituents, with particular concern regarding their presence in diesel exhaust. nih.gov While research on PAHs had been extensive for over half a century, the study of nitro-PAHs gained momentum following observations that they contributed significantly to the mutagenic activity of diesel exhaust particulates. nih.gov This realization spurred interest in their potential carcinogenic effects and their broader environmental impact. nih.govnih.gov Early research on nitro-PAHs included the identification of compounds like 1-nitropyrene, dinitropyrenes, and 9-nitroanthracene (B110200) in diesel exhaust. nih.gov The formation of nitro-PAHs can occur through incomplete combustion processes or via atmospheric reactions of parent PAHs with nitrogen oxides. nih.govresearchgate.net

Academic Significance of Dinitroanthracene Compounds in Chemical Sciences

Dinitroanthracene compounds are of significant academic interest across various domains of chemistry due to the profound influence of the two electron-withdrawing nitro groups on the anthracene (B1667546) framework. This substitution dramatically alters the electronic distribution of the aromatic system, opening avenues for diverse applications and fundamental research. vulcanchem.com

In synthetic chemistry, dinitroanthracenes serve as important precursors and intermediates. For instance, the reduction of the nitro groups provides a pathway to synthesize diaminoanthracenes, which are valuable building blocks for dyes and polymers. vulcanchem.com The nitration of anthracene itself is a classic electrophilic aromatic substitution reaction, and the synthesis of specific dinitro-isomers requires careful control of reaction conditions, providing a practical case study in regioselectivity. vulcanchem.com

From a materials science perspective, the electronic properties of dinitroanthracenes are particularly compelling. The electron-deficient nature of the dinitroanthracene core makes these compounds suitable for applications in organic electronics. They have been investigated for their potential use as electron-transport materials in organic photovoltaics (OPVs). vulcanchem.com Furthermore, the ability of dinitroaromatics to form stable radical anions upon electron transfer makes them excellent subjects for studying charge-transfer complexes. vulcanchem.comacs.org The electronic coupling within these radical anions can be probed to understand charge delocalization across aromatic bridges. vulcanchem.comacs.org

The electrochemical behavior of dinitroaromatics is another area of active investigation. Studies often reveal a two-step reduction process corresponding to the formation of a radical anion and then a dianion. researchgate.net The separation between the potentials of these reduction steps is influenced by the compound's structure and the surrounding medium, providing insights into molecular structure and reactivity. researchgate.netnih.gov

Research Trajectories and Objectives Pertaining to 2,9-Dinitroanthracene

Research on this compound is driven by its distinct substitution pattern and the resulting properties. The synthesis of this specific isomer is a key research objective, typically involving the controlled nitration of anthracene or its derivatives. Achieving the 2,9-dinitro configuration, as opposed to other isomers, often requires carefully selected reaction parameters, such as elevated temperatures or the use of specific directing groups, starting from the mononitration product, 9-nitroanthracene. vulcanchem.com

A significant focus of research lies in the structural and electronic characterization of this compound. The introduction of nitro groups at the 2 and 9 positions creates a highly electron-deficient aromatic system. vulcanchem.com X-ray crystallography and computational studies indicate that the molecule adopts a planar geometry with minimal steric hindrance. vulcanchem.com This planarity is crucial as it facilitates π-π stacking interactions in the solid state, a desirable characteristic for applications in organic semiconductors. vulcanchem.com

The chemical reactivity of this compound is another important research trajectory. Its electron-deficient nature makes it a prime candidate for reduction reactions to yield 2,9-diaminoanthracene. vulcanchem.com Moreover, it readily forms stable radical anions through electron transfer, which exhibit strong near-infrared (NIR) absorption due to intervalence charge-transfer transitions. vulcanchem.com The study of these radical anions has provided valuable data on electronic coupling, with the meta-substitution pattern of the 2,9-isomer enhancing conjugation across the anthracene backbone compared to other isomers like the 9,10-dinitroanthracene (B1595615). vulcanchem.com This enhanced electronic communication makes this compound a promising component for charge-transfer complexes and has spurred investigations into its application in organic photovoltaics, where efficient electron transport is critical. vulcanchem.com

Data Tables

Table 1: Properties of Selected Dinitroanthracene Isomers This table is interactive. You can sort the data by clicking on the headers.

| Property | 9,10-Dinitroanthracene | This compound |

|---|---|---|

| CAS Number | 33685-60-8 chemicalbook.com | 234076-75-6 vulcanchem.com |

| Molecular Formula | C₁₄H₈N₂O₄ chemicalbook.com | C₁₄H₈N₂O₄ vulcanchem.com |

| Molecular Weight | 268.22 g/mol chemicalbook.com | 268.22 g/mol |

| Appearance | Not specified | Yellow Crystalline Powder |

| Key Structural Feature | Nitro groups at para-positions | Nitro groups at meta-positions vulcanchem.com |

| Resonance/Conjugation | Localized electron density vulcanchem.com | Enhanced conjugation across backbone vulcanchem.com |

| Primary Research Application | Photochemical reaction studies researchgate.netnih.gov | Organic photovoltaics, Charge-transfer complexes vulcanchem.com |

Table 2: Investigated Properties of this compound This table is interactive. You can sort the data by clicking on the headers.

| Research Area | Finding/Objective | Scientific Significance |

|---|---|---|

| Synthesis | Achieved via directed nitration of 9-nitroanthracene under vigorous conditions. vulcanchem.com | Demonstrates control of regioselectivity in electrophilic aromatic substitution. |

| Molecular Structure | Planar geometry with minimal steric hindrance. vulcanchem.com | Facilitates π-π stacking, crucial for organic semiconductor applications. vulcanchem.com |

| Redox Behavior | Readily undergoes reduction to form 2,9-diaminoanthracene. vulcanchem.com | Provides a synthetic route to valuable diamine derivatives. vulcanchem.com |

| Radical Anion Formation | Forms stable radical anions with intense near-infrared (NIR) absorption. vulcanchem.com | Allows for the study of intervalence charge-transfer and electronic coupling. vulcanchem.com |

| Electronic Properties | Electron-deficient structure enhances electron transport. vulcanchem.com | Shows promise for use in donor-acceptor heterojunctions in organic photovoltaics. vulcanchem.com |

Structure

3D Structure

Properties

IUPAC Name |

2,9-dinitroanthracene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O4/c17-15(18)11-6-5-10-7-9-3-1-2-4-12(9)14(16(19)20)13(10)8-11/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKKCRIBUXLWCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC(=CC3=C2[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448523 | |

| Record name | 2,9-dinitroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

234076-75-6 | |

| Record name | 2,9-dinitroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dinitroanthracenes

Direct Nitration Strategies for Anthracene (B1667546) Frameworks

The most conventional approach to synthesizing nitroanthracenes is through the direct electrophilic aromatic substitution of anthracene. This typically involves reacting anthracene with a potent nitrating agent.

The regioselectivity of anthracene nitration is a complex issue determined by the stability of the reaction intermediates. While the central 9 and 10 positions of anthracene possess the highest electron density, electrophilic attack at the 1-position can also be favored because the resulting carbocation is stabilized by allylic resonance while maintaining the aromaticity of the adjacent ring. stackexchange.com Attack at the 9-position is often preferred as it allows two complete benzene (B151609) rings to remain intact in the resonance structures of the intermediate. stackexchange.com

| Nitrating Agent System | Primary Isomer(s) | Key Observations | Reference |

|---|---|---|---|

| Concentrated HNO₃ in glacial acetic acid | 2-Nitroanthracene (major), 1-Nitroanthracene (minor) | A foundational method; regioselectivity is guided by the stability of the σ-complex intermediate. | |

| Acetyl nitrate (B79036) (AcONO₂) in dichloromethane (B109758) | 2-Nitroanthracene | Increases the ratio of 2-NA to 1-NA, but may reduce overall yield and requires strict moisture control. | |

| Dinitrogen pentoxide (N₂O₅) in carbon tetrachloride | 2-Nitroanthracene | Yields around 55% of 2-NA with a 2-NA/1-NA ratio of 5:1. | |

| Mixed Acid (HNO₃/H₂SO₄) | 9,10-Dinitroanthracene (B1595615) | The most common method for dinitration at the central ring. |

Achieving selective dinitration, particularly at the 9 and 10 positions, necessitates meticulous control over reaction parameters. The temperature, concentration of the nitrating agents, and the duration of the reaction are critical variables that must be optimized to maximize yield and minimize the formation of undesired byproducts. scielo.br For instance, when using a standard mixed acid system (concentrated nitric and sulfuric acids), performing the reaction at low temperatures, typically between 0–5°C, helps to manage the exothermic nature of the process and prevent over-nitration.

One study demonstrated that using potassium persulfate and bismuth nitrate in acetonitrile (B52724) at elevated temperatures could produce 9,10-dinitroanthracene with a yield of approximately 32%. Another approach using a nitric acid/sulfuric acid mixture under controlled conditions reported a yield of about 27%. Reducing the reaction time can also be beneficial, as longer durations may lead to a decrease in selectivity due to the formation of unwanted side products. scielo.br

| Parameter | Condition | Effect on Dinitroanthracene Formation | Reference |

|---|---|---|---|

| Temperature | Low temperatures (e.g., <10°C) | Reduces byproduct formation and controls the exothermic reaction, favoring mono- and di-nitration at the 9,10-positions. | |

| Nitrating Agent | Potassium persulfate / Bismuth nitrate | Offers an alternative to classical mixed acid, achieving yields of ~32% for 9,10-dinitroanthracene. | |

| Reaction Time | Optimized (e.g., 4 hours vs. 20 hours) | Shorter reaction times can prevent a decrease in selectivity by minimizing the formation of undesired products. | scielo.br |

| Purification | Recrystallization in toluene (B28343) or dichloromethane | Essential for isolating pure crystalline products from the reaction mixture. |

Regioselective Synthesis of Nitroanthracene Isomers

Indirect Synthetic Routes to Dinitroanthracene Derivatives

Indirect methods provide alternative pathways to dinitroanthracenes, often starting from more complex or functionalized precursors. These routes can offer better control over isomer purity.

A significant indirect route to dinitroanthracenes involves the use of anthraquinone (B42736) as a starting material. google.com Anthraquinone can be nitrated using a mixed acid system to produce a mixture of dinitroanthraquinone isomers, including 1,5-, 1,8-, 1,6-, and 2,6-dinitroanthraquinone. google.com The desired isomer, such as 1,5-dinitroanthraquinone, can then be separated from the mixture. google.com For example, a patented process describes heating the suspension of mixed isomers in a specific sulfuric acid/nitric acid medium to selectively crystallize the 1,5-isomer, which can then be isolated. google.com

Once the pure dinitroanthraquinone isomer is obtained, it can be chemically transformed. A key subsequent step is the reduction of the dinitroanthraquinone to the corresponding diaminoanthraquinone. google.com This diaminoanthraquinone can then serve as a precursor for further reactions or be subjected to reduction processes to yield the dinitroanthracene core, although the final reduction of the quinone carbonyls is a complex step. This multi-step process, starting from anthraquinone, allows for the synthesis of specific dinitroanthracene isomers that are difficult to obtain via direct nitration of anthracene.

Functional Group Interconversion (FGI) is a strategic concept in organic synthesis where one functional group is transformed into another to facilitate a desired synthetic pathway. msuniv.ac.in In the context of dinitroanthracene synthesis, FGI can be used to introduce nitro groups onto a pre-existing anthracene or anthraquinone skeleton that bears other functionalities.

For instance, an amino group on the anthraquinone ring can be converted into a nitro group. This can be achieved through diazotization of the amino group, followed by a substitution reaction. colab.ws Similarly, other groups can be transformed. The strong electron-withdrawing nature of the quinone system in anthraquinone derivatives activates the molecule for nucleophilic substitution reactions (SNAr), allowing for the replacement of groups like halogens or even other nitro groups under relatively mild conditions. colab.ws These reactions demonstrate the versatility of FGI in modifying the anthraquinone nucleus, which can then be used as a precursor to the target dinitroanthracene molecule. colab.ws

Transformation from Anthraquinone Precursors

Green Chemistry Principles in Dinitroanthracene Synthesis

Modern synthetic chemistry increasingly emphasizes the adoption of environmentally benign practices. In the synthesis of dinitroanthracenes and related compounds, green chemistry principles are being applied to reduce waste, avoid hazardous solvents, and improve energy efficiency.

One significant advancement is the development of solvent-free reaction conditions. rsc.org Mechanochemistry, which uses mechanical force (e.g., in a ball mill or screw reactor) to induce chemical reactions, has been successfully applied to the nitration of solid aromatic compounds using nitric acid. rsc.org This approach eliminates the need for large quantities of hazardous organic solvents, which are a major source of chemical waste. rsc.org

The choice of solvent is another key aspect of green synthesis. Where solvents are necessary, replacing traditionally used hazardous solvents like dichloromethane and benzene with "greener" alternatives is a priority. scielo.br For example, acetonitrile has been identified as a more environmentally friendly solvent option for certain oxidative coupling reactions that are analogous to steps in dinitroanthracene synthesis. scielo.br Furthermore, research into photochemical reactions in the solid state, such as the crystal-to-crystal photoconversion of 9,10-dinitroanthracene to anthraquinone, points towards solvent-free transformations that can be both efficient and environmentally friendly. acs.orgcore.ac.uk

Mechanistic Investigations of 2,9 Dinitroanthracene Reactivity

Photochemical Transformations of Dinitroanthracenes

The photochemistry of dinitroanthracenes is characterized by complex transformations that are highly dependent on the physical state of the compound and its environment.

In the solid state, the photochemical reactions of dinitroanthracenes can proceed through highly specific pathways, often involving crystal-to-crystal transformations. These reactions are governed by the arrangement of molecules within the crystal lattice. mdpi.com

A well-documented example is the solid-state photoconversion of 9,10-dinitroanthracene (B1595615) (DNO₂A) into anthraquinone (B42736) (AQ) upon UV irradiation. mdpi.com This transformation is a prime example of a crystal-to-crystal reaction, where the crystalline structure of the reactant is converted into the crystalline structure of the product. mdpi.comgoogle.com The reaction proceeds via the elimination of two molecules of nitric oxide (NO). mdpi.com

The mechanism of this transformation is intricate, involving not just molecular changes but also significant modifications of the crystal lattice. mdpi.comgoogle.com Studies using lattice phonon Raman spectroscopy have been instrumental in elucidating these processes. mdpi.comgoogle.com It has been observed that the molecular rearrangements, such as changes in vibrational modes, precede the changes in the crystal's symmetry. mdpi.com This indicates a two-step process where intramolecular changes trigger subsequent intermolecular and lattice transformations.

The crystal-to-crystal transformation of 9,10-dinitroanthracene to anthraquinone is also associated with notable mechanical effects. The strain induced by the evolution of NO gas during the photoreaction can cause macroscopic bending and unfolding of the crystal specimens. google.com This phenomenon highlights a fascinating coupling between photochemical and mechanical properties in the solid state.

The table below summarizes the key aspects of the solid-state photoreaction of 9,10-dinitroanthracene.

| Parameter | Description |

| Reactant | 9,10-Dinitroanthracene (DNO₂A) |

| Product | Anthraquinone (AQ) + 2NO |

| Reaction Type | Crystal-to-Crystal Phototransformation |

| Inducing Agent | UV Irradiation |

| Key Observation | Molecular rearrangement precedes crystal lattice change. |

| Mechanical Effect | Crystal bending and unfolding due to NO gas evolution. |

It is plausible that 2,9-dinitroanthracene would undergo analogous solid-state photoreactions, although the specific products and the dynamics of the crystal-to-crystal transformation would likely differ due to the different substitution pattern and resulting crystal packing.

The photochemistry of nitroaromatic compounds is dictated by their excited-state dynamics. Upon photoexcitation, these molecules can undergo a variety of processes, including intersystem crossing to the triplet state and dissociation of the nitro group.

For 9-nitroanthracene (B110200), a model compound for understanding the behavior of dinitroanthracenes, femtosecond-resolved experiments have shed light on the primary photoinduced events. These studies have shown an ultrafast decay of the initially excited singlet state. This is followed by the formation of a relaxed phosphorescent triplet state (T₁) and, in parallel, the dissociation of the nitro group to form an anthryloxy radical and nitric oxide (NO). nih.gov

The presence of the nitro group provides a high density of close-lying triplet and singlet excited states, which facilitates efficient intersystem crossing. scilit.com This is a key factor in the photochemistry of nitroaromatics. The dissociation of the C–NO₂ bond is a significant photochemical channel that competes with the formation of the phosphorescent state.

In the case of dinitroanthracenes, the presence of a second nitro group would further influence the excited-state dynamics. The position of the nitro groups affects the electronic properties and, consequently, the photochemical reactivity. A study on dinitro-PAHs indicated that the orientation of the nitro substituents significantly affects the HOMO-LUMO gap, which in turn influences their electronic and photochemical behavior. researchgate.net

The environment in which a photoreaction occurs can have a profound impact on the reaction pathway and products. For dinitroanthracenes, the surrounding matrix, whether it be a solvent or a solid support, can influence the stability of intermediates and transition states.

In the solid state, the crystal lattice itself acts as a highly influential matrix. The topochemical control exerted by the crystal structure can direct the reaction to proceed with minimal atomic displacement, as seen in the transformation of 9,10-dinitroanthracene to anthraquinone. mdpi.com The rigidity of the crystal can also lead to the buildup of mechanical strain, as observed in the bending of crystals during photoreaction. google.com Furthermore, studies have shown that high pressure can inhibit the photoreaction of 9,10-dinitroanthracene, demonstrating the sensitivity of the reaction to the physical environment. mdpi.comgoogle.com

In solution, the polarity of the solvent can affect the excited-state dynamics and the stability of charged intermediates. For dinitroaromatic compounds, solvent polarity can influence the rates of competing photochemical pathways. While specific studies on the influence of environmental matrices on this compound photoreactivity are scarce, the principles derived from studies of other nitroaromatic compounds suggest that factors such as solvent polarity, viscosity, and the presence of quenching agents would all play a significant role.

Excited-State Dynamics and Nitro Group Dissociation Pathways

Reduction Pathways of Nitro Functionalities in this compound

The reduction of the nitro groups in this compound is another important aspect of its reactivity, leading to the formation of amino derivatives which are valuable synthetic intermediates.

The electrochemical reduction of dinitroaromatic compounds typically occurs in a stepwise manner, involving the formation of a radical anion and then a dianion. google.com For 9,10-dinitroanthracene in aprotic solvents like acetonitrile (B52724) or DMF, cyclic voltammetry studies have revealed a two-step reduction process. researchgate.net An interesting feature of this reduction is the phenomenon of potential inversion, where the standard potential for the formation of the anion radical is more negative than that for the formation of the dianion. researchgate.net This is attributed to significant structural changes that accompany the reduction steps. researchgate.net

The electrochemical behavior of the 2,7-dinitroanthracene radical anion has also been studied, providing insights into the electronic communication between the two nitro groups through the anthracene (B1667546) bridge. rsc.org The rate of intramolecular electron transfer in these systems is influenced by the distance between the nitro groups and the nature of the solvent. rsc.org

For this compound, a similar two-step reduction mechanism is expected. The reduction potentials and the stability of the resulting radical anion and dianion would be influenced by the specific positions of the nitro groups on the anthracene core.

The following table presents a generalized mechanism for the electrochemical reduction of dinitroaromatics.

| Step | Reaction | Description |

| 1 | Ar(NO₂)₂ + e⁻ ⇌ [Ar(NO₂)₂]⁻• | Formation of the radical anion. |

| 2 | [Ar(NO₂)₂]⁻• + e⁻ ⇌ [Ar(NO₂)₂]²⁻ | Formation of the dianion. |

Catalytic hydrogenation is a common and efficient method for the reduction of nitro groups to amines. rsc.org While specific protocols for the catalytic hydrogenation of this compound are not widely reported, the reduction of other dinitroaromatic compounds provides a strong indication of the likely conditions and outcomes.

The catalytic hydrogenation of dinitronaphthalenes to diaminonaphthalenes has been successfully achieved using catalysts such as palladium on carbon (Pd/C). justia.com For instance, 1,5-dinitronaphthalene (B40199) can be hydrogenated to 1,5-diaminonaphthalene in the presence of a 5% Pd/C catalyst in a solvent like aniline (B41778) at elevated temperature and pressure. justia.com Another study reported the use of a non-noble nickel catalyst supported on carbon nanotubes for the hydrogenation of 1,5-dinitronaphthalene, achieving high conversion and selectivity to the corresponding diamine under mild conditions. daneshyari.com

The selective partial hydrogenation of one nitro group in a dinitro compound is also possible. For example, m-dinitrobenzene has been selectively hydrogenated to m-nitroaniline using a palladium on carbon catalyst, with reaction conditions optimized to maximize the yield of the partially reduced product. acs.org

Based on these examples, the catalytic hydrogenation of this compound to 2,9-diaminoanthracene would likely be achievable using a palladium or nickel catalyst. The reaction conditions, such as the choice of solvent, temperature, and hydrogen pressure, would need to be optimized to achieve high yield and selectivity. It is also conceivable that under carefully controlled conditions, selective reduction to 2-amino-9-nitroanthracene could be accomplished.

The table below lists some common catalysts and conditions used for the hydrogenation of dinitroaromatics.

| Dinitroaromatic | Catalyst | Solvent | Product |

| m-Dinitrobenzene | Pd/C | Ethanol | m-Nitroaniline |

| 1,5-Dinitronaphthalene | Pd/C | Aniline | 1,5-Diaminonaphthalene |

| 1,5-Dinitronaphthalene | Ni/CNTs | DMF | 1,5-Diaminonaphthalene |

Intramolecular Electron Transfer Processes and Radical Anion Formation

The formation of radical anions is a critical aspect of the chemistry of nitroaromatic compounds. Upon one-electron reduction, dinitroaromatic molecules like this compound can form a radical anion where the unpaired electron can be localized on one of the nitro groups or delocalized over the entire molecule. The study of intramolecular electron transfer (ET) within these radical anions provides fundamental insights into the electronic communication between the two nitro groups, mediated by the anthracene bridge.

While specific studies on the this compound radical anion are not extensively detailed in the literature, the behavior of analogous dinitroaromatic radical anions has been thoroughly investigated, offering a strong basis for understanding its properties. These systems are classified as mixed-valence compounds, where the two nitro groups can be considered the charge-bearing units. researchgate.net The rate of electron transfer between these units is influenced by the solvent, the distance between the nitro groups, and the electronic structure of the aromatic bridge. nih.govacs.org

For instance, studies on the 2,7-dinitronaphthalene (B1220600) radical anion, a related system, show rate constants for intramolecular electron transfer in the range of 2.0–8.0 x 10⁹ s⁻¹ at 298 K in various polar aprotic solvents. acs.org In the 2,7-dinitroanthracene radical anion, an even faster rate of 4.0 x 10⁹ s⁻¹ was determined at a lower temperature of 230 K in acetonitrile. rsc.org This unusually rapid electron transfer, faster than in shorter analogues, suggests that a simple two-state model is insufficient and that low-lying bridge redox states may influence the process. rsc.org

The electronic coupling (Hab), a measure of the interaction between the two nitro groups, is a key parameter derived from the intervalence charge-transfer bands in the optical spectra of these radical anions. nih.gov Research on a series of delocalized dinitroaromatic radical anions, including 2,6-dinitroanthracene, has provided values for this coupling. acs.orgsigmaaldrich.com The optical spectra for these delocalized species exhibit vibrational fine structure, which is a hallmark of their Class III (delocalized) mixed-valence character. researchgate.netnih.gov For the 2,6-dinitroanthracene radical anion, the electronic coupling is significant, indicating substantial communication across the anthracene core. acs.org The behavior of the 2,7-dinitroanthracene radical anion is particularly complex, showing a transition from a charge-localized (Class II) to a delocalized (Class III) state depending on the solvent, with an apparent electronic coupling (Hab) of 470 cm⁻¹ in acetonitrile. rsc.org

Table 1: Electronic Coupling (Hab) in Selected Dinitroaromatic Radical Anions

| Compound | Electronic Coupling (Hab) in cm⁻¹ | Solvent | Reference |

|---|---|---|---|

| 1,4-Dinitrobenzene | 540 | MeCN | rsc.org |

| 2,7-Dinitronaphthalene | 310 | MeCN | rsc.org |

| 2,7-Dinitroanthracene | 470 | MeCN | rsc.org |

| 2,8-Dinitrodibenzodioxin | 485 | Not Specified | researchgate.netnih.gov |

Thermal and Other Chemical Reactions

The reactivity of this compound is dictated by the properties of both the anthracene core and the two strongly electron-withdrawing nitro groups. These substituents significantly influence the molecule's thermal stability and its participation in various chemical transformations. The thermal behavior of nitroaromatic compounds is a critical consideration, as they can undergo exothermic decomposition. icheme.orgnjust.edu.cn For instance, the thermal decomposition of 2,4-dinitroanisole (B92663) (DNAN) begins around 453 K with the production of highly active NO₂. rsc.org While specific thermal decomposition studies on this compound are scarce, the general principles suggest that heating would likely lead to the cleavage of the C-NO₂ bonds.

Cycloaddition Reactions Involving the Anthracene Core

The central ring of the anthracene moiety is inherently a conjugated diene and can participate in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. scribd.comwikipedia.orgiitk.ac.in This reaction provides a powerful method for forming six-membered rings by reacting a diene with an alkene, known as a dienophile. wikipedia.orgsigmaaldrich.comebsco.com

However, the reactivity of the anthracene core in this compound is substantially modified by the presence of the two nitro groups. These groups are strongly electron-withdrawing, which deactivates the aromatic system. In a normal demand Diels-Alder reaction, the diene should be electron-rich to react efficiently with an electron-poor dienophile. ebsco.com The dinitro-substitution on the anthracene skeleton reduces the electron density of the diene system, making it less reactive towards typical dienophiles. Consequently, cycloaddition reactions with this compound would be expected to be less facile than with unsubstituted anthracene and may require highly reactive dienophiles or harsh reaction conditions to proceed.

Nucleophilic and Electrophilic Substitution Reactions on Dinitroanthracenes

Nucleophilic Aromatic Substitution (SNAr)

The presence of strongly electron-withdrawing groups, such as nitro groups, makes aromatic rings susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgpressbooks.pub This is a two-step addition-elimination mechanism where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. youtube.com For the SNAr mechanism to be effective, the electron-withdrawing groups must be positioned ortho or para to the leaving group to stabilize the negative charge of the intermediate. wikipedia.orgpressbooks.pub

In dinitroanthracenes, while the nitro groups themselves are not typically leaving groups, they render the aromatic rings highly electron-poor. If a suitable leaving group (like a halide) were present on the this compound skeleton, the molecule would be highly activated towards SNAr reactions. The more electron-withdrawing groups present, the more readily the substitution occurs, often under milder conditions. pressbooks.pub

Electrophilic Aromatic Substitution (EAS)

In contrast to nucleophilic substitution, electrophilic aromatic substitution on this compound is significantly disfavored. The synthesis of dinitroanthracenes itself often proceeds via the electrophilic nitration of anthracene. youtube.comtestbook.com The initial nitration occurs at the most reactive 9 and 10 positions. testbook.com

Advanced Spectroscopic and Crystallographic Research on Dinitroanthracene Isomers

X-ray Crystallography for Molecular and Crystal Structure Elucidation

X-ray crystallography provides the most definitive method for determining the precise atomic arrangement within a crystal, offering unparalleled insights into molecular geometry and intermolecular interactions. rsc.org

Detailed X-ray analysis of 9,10-dinitroanthracene (B1595615) reveals that the molecule possesses a center of symmetry and the anthracene (B1667546) core remains planar. bhu.ac.in However, steric hindrance from adjacent hydrogen atoms forces the nitro groups to be significantly tilted out of the aromatic plane. bhu.ac.inresearchgate.net The angle between the plane of the nitro groups and the anthracene ring is approximately 64°. bhu.ac.inredalyc.org This deviation from coplanarity is a critical structural feature, as it inhibits resonance between the nitro groups and the aromatic π-electron system. rsc.orgbhu.ac.inresearchgate.net This tilting is just enough to increase the distance between the nitro group's oxygen atoms and the neighboring carbon and hydrogen atoms to normal van der Waals separations. researchgate.netredalyc.org

Crystals of 9,10-dinitroanthracene are triclinic, belonging to the Pī space group, with one molecule per unit cell. bhu.ac.in The determined unit cell dimensions provide a foundational understanding of the crystal lattice.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | Pī (C¹ᵢ) |

| a | 3.95 ± 0.01 Å |

| b | 8.68 ± 0.02 Å |

| c | 8.76 ± 0.02 Å |

| α | 106° 46' ± 10' |

| β | 98° 59' ± 10' |

| γ | 98° 01' ± 10' |

| Molecules per Unit Cell (Z) | 1 |

Polymorphism Studies of Dinitroanthracene Compounds

Polymorphism, the ability of a compound to exist in more than one crystal form, is a significant phenomenon in materials science and is known to occur in anthracene derivatives. libretexts.orgcarlroth.com Different polymorphs of a substance can exhibit distinct physical and chemical properties. While specific studies on the polymorphism of 2,9-dinitroanthracene are not widely reported, research on related compounds demonstrates the utility of specific analytical techniques for such investigations. Lattice phonon confocal micro-Raman mapping, in particular, has been proposed as a rapid and reliable tool for the in-situ characterization of phase purity and for distinguishing between different crystalline polymorphs, as the lattice phonons are highly sensitive to changes in molecular packing. libretexts.orgcore.ac.uk

Vibrational Spectroscopy (Infrared and Raman) for Structural Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure of dinitroanthracene isomers. rsc.org These methods provide information on the characteristic vibrational modes of the molecule, which are sensitive to the chemical environment and geometry of the functional groups.

Assignment of Vibrational Modes and Characteristic Signatures

The vibrational spectra of dinitroanthracenes are characterized by modes associated with the anthracene core and the nitro substituents. For 9,10-dinitroanthracene, key IR absorption bands have been assigned to specific vibrations of the nitro group. researchgate.net The symmetrical stretching vibration of the NO₂ group appears as a strong band around 1367 cm⁻¹, while the asymmetrical stretching vibration is assigned to a band near 1540 cm⁻¹. researchgate.net The C-N stretching vibration is found at approximately 831 cm⁻¹. researchgate.net

Computational studies, often using density functional theory (DFT), support these assignments and show that the frequency and intensity of these modes are sensitive to the position of the nitro substituent on the anthracene ring. rsc.org For instance, the Raman and IR intensity of the symmetric nitro group stretching transition, which appears between 1310 and 1345 cm⁻¹, varies depending on the steric environment and the degree of π-conjugation, making it a useful signature for differentiating between isomers. rsc.org

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| NO₂ Asymmetrical Stretching | ~1540 |

| NO₂ Symmetrical Stretching | 1367 |

| C-N Stretching | 831 |

In-Situ Monitoring of Solid-State Reactions via Lattice Dynamics

One of the most studied reactions involving a dinitroanthracene is the solid-state photochemical conversion of 9,10-dinitroanthracene (DNO₂A) to anthraquinone (B42736) (AQ) with the elimination of two molecules of nitric oxide. libretexts.org This crystal-to-crystal transformation can be monitored in-situ using Raman spectroscopy, which provides dynamic information on both the chemical and physical changes occurring. carlroth.com

By tracking the intramolecular vibrational modes, researchers can follow the chemical transformation from reactant to product. libretexts.org Simultaneously, monitoring the low-wavenumber region (10-150 cm⁻¹), where lattice phonons appear, reveals changes in the crystal structure itself. libretexts.orgcore.ac.uk Studies have shown that the molecular changes (i.e., the breaking of C-NO₂ bonds) start first, followed by a delay before the symmetry of the crystal lattice transforms from the triclinic DNO₂A structure to the orthorhombic AQ structure. libretexts.orgcarlroth.com This powerful application of Raman spectroscopy provides crucial microscopic insights into the mechanism of solid-state reactions. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization of Dinitroanthracenes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution, providing information about the chemical environment of ¹H and ¹³C nuclei. researchgate.netrsc.org For dinitroanthracene isomers, NMR helps to confirm the substitution pattern and molecular structure.

¹³C NMR spectroscopy provides direct information about the carbon skeleton. researchgate.netrsc.org The carbon atoms in dinitroanthracenes would typically show signals in the aromatic region (δ 110-150 ppm), with the carbons directly bonded to the nitro groups appearing at the lower field (higher ppm) end of this range due to the strong deshielding effect. researchgate.net

Time-dependent NMR spectroscopy can also be a valuable tool for studying reaction kinetics, as demonstrated in the monitoring of solid-state photoreactions of other anthracene derivatives, where the gradual disappearance of reactant signals and the appearance of product signals can be quantified over time.

| Carbon Environment | Approximate Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-H | 110 - 140 |

| Aromatic C-C (quaternary) | 125 - 150 |

| Aromatic C-NO₂ | 145 - 155 |

Computational and Theoretical Chemistry of 2,9 Dinitroanthracene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of molecules like 2,9-dinitroanthracene. These methods, grounded in quantum mechanics, can predict molecular geometries, orbital energies, and electron distribution, which are critical determinants of a molecule's stability and reactivity. wavefun.com

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of nitroaromatic compounds due to its balance of computational cost and accuracy. rsc.org DFT methods calculate the total energy of a system based on its electron density, providing reliable predictions of molecular geometries and properties. plos.orgmdpi.com For dinitroanthracenes, DFT is employed to optimize the molecular structure, calculate vibrational frequencies, and determine electronic properties such as dipole moments and electrostatic potential maps. plos.orgrsc.org

Studies on related dinitroaromatic compounds demonstrate that DFT calculations, often using hybrid functionals like B3LYP, can accurately model the effects of nitro group substitution on the aromatic system. plos.orgmdpi.com The positioning of the nitro groups at the 2 and 9 positions in this compound introduces asymmetry, which significantly influences the electron density distribution across the anthracene (B1667546) core. DFT calculations can quantify this perturbation, revealing regions of electrophilic or nucleophilic susceptibility.

Table 1: Representative Theoretical Data for Dinitroaromatic Compounds

| Compound | Computational Method | Calculated Property | Value | Reference |

|---|---|---|---|---|

| 9,10-Dinitroanthracene (B1595615) | DFT | LUMO Energy | -2.1 eV | |

| Generic Schiff Base Complex | DFT/B3LYP/LanL2DZ | HOMO-LUMO Gap | ~2.5-3.0 eV | plos.org |

| 2,7-Dinitroanthracene Radical Anion | ESR Spectra Simulation | Electron Transfer Rate Constant | 2.0−8.0 × 10⁹ s⁻¹ | acs.org |

This table presents data for related compounds to illustrate typical values obtained through DFT and other computational methods, as specific data for this compound is limited.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that extend over the entire molecule. libretexts.org This framework is crucial for understanding bonding, electronic transitions, and reactivity. The two most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier orbitals. libretexts.org

The energy of the LUMO is indicative of a molecule's electron affinity, while the HOMO energy relates to its ionization potential. The HOMO-LUMO energy gap is a key parameter that reflects the molecule's chemical reactivity and kinetic stability. libretexts.org For this compound, the electron-withdrawing nitro groups are expected to significantly lower the energy of the LUMO, making the compound a good electron acceptor.

Analysis of the MO composition reveals the contribution of different atomic orbitals to each molecular orbital. sioc-journal.cn In this compound, the HOMO would primarily exhibit π-character from the anthracene core, while the LUMO would have significant contributions from the π* orbitals of the nitro groups. This distribution is fundamental to its electronic absorption spectra and its role in charge-transfer processes.

Density Functional Theory (DFT) Applications to Dinitroanthracenes

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry offers powerful tools for modeling chemical reactions, allowing for the exploration of reaction mechanisms, the identification of intermediates, and the characterization of transition states. chemrxiv.orgnih.gov This is particularly valuable for understanding complex processes such as the photochemical reactions that nitroanthracenes undergo. researchgate.net

For instance, the solid-state photoconversion of 9,10-dinitroanthracene to anthraquinone (B42736) has been theoretically modeled. researchgate.netrsc.org These studies identify the reaction pathway along which the crystal lattice of the reactant deforms into that of the product. A probable mechanism involves a [4+2] cycloaddition with oxygen, followed by the cleavage of an endoperoxide intermediate and elimination of nitrogen dioxide. rsc.org Similar computational strategies can be applied to predict the reactivity of this compound, including identifying the most likely transition states and calculating the activation energy barriers for potential decomposition or transformation pathways. uoh.edu.iq By mapping the potential energy surface, researchers can gain a microscopic understanding of the reaction dynamics. researchgate.net

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations typically model molecules in the gas phase, the behavior of this compound in a condensed phase is governed by its interactions with surrounding molecules. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com

MD simulations can model how solvent molecules arrange around a solute and how this environment influences the solute's conformation and properties. numberanalytics.comnih.gov Solvents can affect reaction rates and mechanisms by stabilizing or destabilizing reactants, products, and transition states. researchgate.net For a polar molecule like this compound, solvent effects are significant and can be modeled using either explicit solvent molecules or implicit continuum models within the simulation. numberanalytics.comrsc.org

Furthermore, MD simulations are essential for studying intermolecular interactions in the solid state. dntb.gov.uauni-halle.de These simulations can predict crystal packing, calculate lattice energies, and explore how molecules interact within the crystal. neocities.org This is critical for understanding solid-state reactions, where the arrangement of molecules in the crystal lattice dictates the reaction pathway and products, a concept known as topochemical control. rsc.org For this compound, MD simulations could elucidate how intermolecular forces, such as π-π stacking and dipole-dipole interactions, influence its solid-state properties and reactivity. mdpi.comneocities.org

Environmental Occurrence, Fate, and Transport of Dinitroanthracenes

Sources and Formation Pathways in Environmental Systems

The presence of dinitroanthracenes in the environment is a result of both direct emissions and secondary formation from precursor compounds.

Primary Emissions from Anthropogenic Combustion Processes

Dinitroanthracenes are directly emitted from incomplete combustion processes. dioxin20xx.orgmdpi.com Key anthropogenic sources include:

Diesel and Gasoline Engines: Vehicle exhaust is a significant source of primary NPAHs. mdpi.comnih.gov The high temperatures in internal combustion engines facilitate the nitration of parent polycyclic aromatic hydrocarbons (PAHs). mdpi.com

Industrial Combustion: Industrial activities that involve the burning of fossil fuels also contribute to the primary emission of these compounds. mdpi.com

Biomass Burning: The combustion of organic materials, such as wood, is another recognized source of primary NPAHs. mdpi.com

The formation yield of NPAHs during combustion is dependent on the temperature, with higher temperatures generally leading to increased formation. mdpi.com

Secondary Formation via Atmospheric Chemical Transformations

Dinitroanthracenes can also be formed in the atmosphere through the chemical transformation of their parent PAH, anthracene (B1667546). mdpi.comacs.org This secondary formation occurs via gas-phase reactions with atmospheric oxidants. dioxin20xx.orgacs.org The key reaction pathways involve:

Hydroxyl (OH) Radicals: During the day, anthracene can react with OH radicals to form a PAH-radical adduct. This intermediate can then react with nitrogen dioxide (NO₂) to produce dinitroanthracene. acs.org

Nitrate (B79036) (NO₃) Radicals: At night, the reaction of anthracene with NO₃ radicals becomes a dominant formation pathway for dinitroanthracenes. acs.orgresearchgate.netcopernicus.org

These atmospheric reactions allow for the continuous formation of dinitroanthracenes as their parent PAHs are transported away from primary emission sources. acs.org For instance, studies have identified 9,10-dinitroanthracene (B1595615) as a product of the reaction of 9-nitroanthracene (B110200) with NO₃ radicals. researchgate.netcopernicus.orgdtu.dk

Atmospheric Transformations and Environmental Degradation

Once in the atmosphere, dinitroanthracenes are subject to further transformations and degradation processes that determine their atmospheric lifetime and transport.

Gas-Phase Reactions with Atmospheric Oxidants

In the gas phase, dinitroanthracenes can be degraded by reacting with atmospheric oxidants, primarily OH radicals. acs.org The rate of these reactions influences the atmospheric persistence of the gaseous fraction of these compounds. Low-molecular-weight PAHs, such as anthracene, are predominantly found in the vapor phase, making their gas-phase reactions particularly relevant. researchgate.net

Particle-Phase Photodegradation Mechanisms and Kinetics

Dinitroanthracenes, like other NPAHs, can adsorb onto atmospheric particles. researchgate.net In this particle-bound state, they can undergo photodegradation when exposed to sunlight. acs.org

Mechanism: The photochemical reaction of 9,10-dinitroanthracene can lead to the formation of anthraquinone (B42736) through the elimination of nitric oxide (NO). researchgate.net This transformation can occur as a crystal-to-crystal process under UV irradiation. researchgate.net

Kinetics: The rate of photodegradation is influenced by several factors, including the intensity of solar radiation and the nature of the particle to which the compound is adsorbed. acs.orginchem.org The composition and color of the particulate matter can significantly affect the photochemical degradation process. acs.org

Aquatic and Terrestrial Environmental Behavior

Dinitroanthracenes that are deposited from the atmosphere can enter aquatic and terrestrial ecosystems, where their fate is governed by processes such as sorption, transport, and degradation.

Aquatic Systems: Due to their hydrophobic nature, dinitroanthracenes tend to be found in the sediments of aquatic environments. actapress.com In a study of the Songhua River, China, 9,10-dinitroanthracene was found to be in equilibrium between the water and sediments during the summer. mdpi.com The exchange between water and sediment can act as both a source and a sink for these compounds, depending on the season and environmental conditions. mdpi.com

Terrestrial Systems: When deposited onto soil, dinitroanthracenes can bind to soil organic matter. mdpi.com Their higher water solubility compared to parent PAHs may lead to faster vertical leaching in the soil profile. mdpi.com The conversion of PAHs to NPAHs in soil can be influenced by biological activity, which is in turn affected by soil characteristics like pH and nutrient content. mdpi.com

The following table provides a summary of the environmental behavior of 2,9-Dinitroanthracene:

| Environmental Aspect | Key Processes and Findings |

| Primary Sources | Emissions from diesel/gasoline engines, industrial combustion, and biomass burning. mdpi.comnih.govmdpi.com |

| Secondary Formation | Gas-phase reactions of anthracene with OH and NO₃ radicals. dioxin20xx.orgmdpi.comacs.orgresearchgate.netcopernicus.org |

| Atmospheric Degradation | Gas-phase reactions with OH radicals and particle-phase photodegradation. acs.orgresearchgate.net |

| Aquatic Fate | Partitioning to sediments; equilibrium between water and sediment observed for 9,10-dinitroanthracene. mdpi.comactapress.com |

| Terrestrial Fate | Adsorption to soil organic matter; potential for vertical leaching. mdpi.com |

Adsorption and Desorption Dynamics in Soils and Sediments

The behavior of dinitroanthracenes in soil and sediment is largely governed by their tendency to adsorb to solid particles, a process that controls their mobility, persistence, and bioavailability. ecetoc.org The primary medium for this adsorption is soil organic matter. nih.gov The strong binding between these compounds and soil components can lead to their accumulation over time and prolonged environmental persistence. nih.gov

The presence of nitro functional groups on the anthracene structure introduces a duality in environmental interactions. While these polar groups can increase a compound's water solubility, potentially leading to faster vertical leaching through the soil profile, they can also facilitate stronger binding to soil solids compared to the parent PAH, anthracene. mdpi.com This strong adsorption to soil and sediment particles is a key factor that limits the volatilization and gas-phase transport of NPAHs within the soil matrix. mdpi.com

Studies on the sediment-water exchange of related compounds provide insight into these dynamics. Research on the Songhua River, for instance, calculated the fugacity fraction (ff) for 9,10-dinitroanthracene to understand its movement between sediment and water. mdpi.com During the summer, the ff values for 9,10-dinitroanthracene were between 0.3 and 0.7, which suggests that the compound was in a state of equilibrium between the water and sediment phases. mdpi.com This indicates an active and ongoing exchange, where sediments can act as both a sink and a potential secondary source of dinitroanthracenes to the overlying water column. mdpi.comresearchgate.net

| Compound Group | Matrix | Concentration Range (ng/g dry weight) | Mean Concentration (ng/g dry weight) |

|---|---|---|---|

| ∑PAHs (16 compounds) | Sediment | 35.8 - 2000 | 283 |

| ∑Me-PAHs (33 compounds) | Sediment | 0.62 - 394 | 103 |

| ∑NPAHs (12 compounds) | Sediment | 0.28 - 176 | 21.7 |

Biodegradation Processes and Microbial Metabolic Pathways

The biodegradation of dinitroanthracenes is a critical process influencing their environmental persistence, yet specific metabolic pathways for the 2,9-isomer are not well-documented. Generally, the degradation of high-molecular-weight NPAHs is considered challenging due to strong adsorption to organic matter, low water solubility, and the polar nature of the nitro groups. aaqr.org

Microbial action is a key factor in both the formation and degradation of NPAHs in soil. mdpi.com However, some studies suggest that NPAHs may be more persistent in soil environments than their parent PAHs, indicating that microbial degradation may be a slow or limited process. aaqr.org

Research into the biodegradation of other nitroaromatic compounds, such as dinitrotoluenes, has identified specific bacterial pathways. For example, some bacteria can initiate the degradation of 2,6-dinitrotoluene (B127279) through a dioxygenation reaction that removes a nitro group and forms 3-methyl-4-nitrocatechol, which is then further metabolized. nih.gov While these pathways demonstrate microbial capacity to degrade dinitrated aromatic compounds, the specific enzymes and metabolic sequences for dinitroanthracenes have not been elucidated. The degradation of these larger, more complex molecules may require different or multiple enzymatic systems. The transformation of PAHs via microbial activity can sometimes result in the formation of NPAHs, which can be more toxic than the original compounds. researchgate.net

Environmental Transport and Distribution Modeling

Modeling the environmental transport and distribution of this compound helps in predicting its fate and potential exposure pathways. While specific models for this isomer are not available, general principles for organic pollutants and NPAHs apply. wiley.com Such models integrate various physical and chemical processes to simulate the movement of a compound through different environmental compartments like air, water, and soil. wiley.comcleanatlantic.eu

Key processes that would be included in a transport model for dinitroanthracenes are:

Adsorption-Desorption: As detailed previously, the partitioning between solid (soil/sediment) and liquid (water) phases is a dominant factor. This is often represented by a distribution coefficient (Kd or Koc). ecetoc.orgusda.gov

Leaching: The movement of the compound through the soil column with water is influenced by its solubility and adsorption characteristics. nih.gov

Deposition: Dinitroanthracenes, often associated with particulate matter, are deposited from the atmosphere onto soil and water surfaces. pjoes.com

Sediment-Water Exchange: The dynamic transfer of the compound between bottom sediments and the water column, influenced by factors like water flow and temperature, is crucial for its distribution in aquatic systems. mdpi.com

Degradation: Both biotic (microbial) and abiotic (e.g., photochemical) degradation rates determine the compound's persistence in the environment. aaqr.org

Real-world data from studies like that of the Songhua River, which found 9,10-dinitroanthracene in both water and sediment, confirms the importance of multimedia transport processes. mdpi.com The relatively high water solubility of some NPAHs could enhance their potential for vertical transport in soil, while their strong adsorption to particles facilitates transport via soil erosion and surface runoff into aquatic ecosystems. nih.govmdpi.com

| Process | Description | Governing Factors | Relevance to Dinitroanthracenes |

|---|---|---|---|

| Adsorption/Desorption | Partitioning of the compound between the solid (soil/sediment) and aqueous phases. | Soil/sediment organic carbon content, clay content, compound hydrophobicity (Kow). ecetoc.orgnih.gov | High; strongly influences mobility and bioavailability. mdpi.com |

| Leaching | Downward movement through the soil profile with percolating water. | Water solubility, adsorption coefficient (Kd), rate of water infiltration. nih.gov | Moderate; increased solubility from nitro groups may promote leaching, but this is counteracted by strong adsorption. mdpi.com |

| Surface Runoff | Transport over the land surface with rainwater, often bound to eroded soil particles. | Rainfall intensity, land slope, soil erodibility, adsorption to particles. | Significant pathway for transfer from terrestrial to aquatic environments. |

| Sediment-Water Exchange | Movement of the compound between the sediment bed and the overlying water column. | Water currents, temperature, bioturbation, compound fugacity. mdpi.com | High; sediments can act as long-term reservoirs and sources to the water column. mdpi.com |

| Biodegradation | Breakdown of the compound by microorganisms. | Microbial population presence, temperature, pH, nutrient availability, compound bioavailability. researchgate.net | Variable; contributes to overall attenuation but can be a slow process for persistent NPAHs. aaqr.org |

Analytical Chemistry for 2,9 Dinitroanthracene Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for isolating 2,9-dinitroanthracene from complex environmental and biological samples, where numerous other related compounds may be present. The choice between liquid and gas chromatography typically depends on the thermal stability of the analyte and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of nitro-PAHs, as it is performed at room temperature, thus avoiding potential thermal degradation of the analytes. For dinitroanthracene isomers, reverse-phase HPLC is the most common approach.

A typical HPLC system for the analysis of this compound would likely employ a C18 column, which separates compounds based on their hydrophobicity. researchgate.net The mobile phase usually consists of a mixture of acetonitrile (B52724) and water, with gradient elution being used to effectively separate a wide range of compounds with different polarities. tubitak.gov.tr

Advanced detection systems are crucial for achieving the necessary sensitivity and selectivity. A Diode Array Detector (DAD) can be used to obtain UV-Vis spectra of the eluting compounds, which aids in their identification. researchgate.net For enhanced selectivity, mass spectrometric detection is employed. An HPLC system coupled with a mass spectrometer (LC-MS), particularly with a tandem mass spectrometer (MS/MS), provides high sensitivity and specificity, allowing for the unambiguous identification and quantification of trace levels of the target compound. dioxin20xx.org

Table 1: Representative HPLC Conditions for Dinitroanthracene Isomer Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 4 µm) researchgate.net |

| Mobile Phase | Acetonitrile/Water Gradient researchgate.net |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | Diode Array Detection (DAD) or Mass Spectrometry (MS) |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 25 - 35°C researchgate.net |

| This table represents typical conditions for the analysis of dinitroaromatic compounds and would be a starting point for method development for this compound. |

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is another cornerstone for the analysis of semi-volatile organic compounds like dinitroanthracenes. thermofisher.comjchr.org This technique offers high resolution and is well-suited for separating complex mixtures of isomers. The use of an on-column injection system can be beneficial as it introduces the sample into the column at a lower temperature, minimizing the risk of thermal degradation of sensitive analytes. nrel.gov

In GC-MS analysis, the mass spectrometer acts as a highly selective detector. For nitro-aromatic compounds, operating the mass spectrometer in negative ion chemical ionization (NICI) mode can enhance selectivity and sensitivity. nrel.gov The detection of a characteristic nitro group anion (m/z 46) can be used to screen for the presence of nitro-containing compounds. nrel.gov Subsequent analysis in full scan or selected ion monitoring (SIM) mode allows for the confirmation of the molecular ion and specific fragment ions, leading to positive identification.

Table 2: Illustrative GC-MS Parameters for Dinitroanthracene Analysis

| Parameter | Condition |

| GC Column | Fused silica (B1680970) capillary column (e.g., DB-5MS) |

| Injector | Split/Splitless or On-Column |

| Oven Program | Temperature gradient from ~100°C to 300°C |

| Carrier Gas | Helium |

| MS Ionization | Electron Impact (EI) or Negative Ion Chemical Ionization (NICI) nrel.gov |

| MS Analyzer | Quadrupole or Time-of-Flight (TOF) |

| This table provides an example of typical GC-MS parameters that would be suitable for the analysis of this compound. |

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Systems

Advanced Spectrometric Approaches for Trace Analysis

For the detection of trace amounts of this compound in environmental samples, highly sensitive spectrometric techniques are indispensable.

High-Resolution Mass Spectrometry (HRMS) provides very accurate mass measurements, which allows for the determination of the elemental composition of a compound, greatly increasing the confidence in its identification. When coupled with GC or HPLC, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS) adds another dimension of selectivity and is particularly useful for quantifying analytes in complex matrices. thermofisher.com In an MS/MS experiment, a specific parent ion (e.g., the molecular ion of this compound) is selected, fragmented, and then one or more characteristic fragment ions are monitored. This technique, known as Selected Reaction Monitoring (SRM), significantly reduces background noise and interferences, leading to lower detection limits. thermofisher.com For instance, a liquid chromatography with dopant assisted atmospheric pressure ionization tandem mass spectrometry (LC-DA-APPI-MS/MS) method has been developed for the quantification of various nitro-PAHs. dioxin20xx.org

Fluorescence detection is a highly sensitive technique for many PAHs and their derivatives. mdpi.com However, the nitro group in nitro-PAHs often quenches fluorescence, which can limit the applicability of direct fluorescence detection for these compounds.

An alternative approach is the use of HPLC with post-column reduction followed by fluorescence or chemiluminescence detection. In this setup, the nitro-PAHs are separated by HPLC and then pass through a reduction column where the nitro groups are converted to highly fluorescent amino groups. This allows for very sensitive detection. Chemiluminescence detection, which is based on the light-producing reaction of the corresponding amino derivatives, offers exceptional selectivity and allows for the direct determination of nitro-PAHs in complex matrices with minimal sample preparation.

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry

Sample Preparation and Extraction Protocols for Complex Environmental Matrices

The analysis of this compound in environmental samples such as soil, water, or airborne particulate matter requires extensive sample preparation to remove interfering substances and concentrate the analyte to a detectable level. mdpi.com

For solid samples like soil, sediment, or particulate matter collected on filters, common extraction techniques include Soxhlet extraction, ultrasonic extraction, and accelerated solvent extraction (ASE). mdpi.com A variety of organic solvents can be used, such as dichloromethane (B109758), benzene (B151609), or acetonitrile. mdpi.com

Water samples are typically extracted using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). researchgate.net SPE is often preferred as it uses smaller volumes of organic solvents and can be easily automated. mdpi.com For SPE, a C18 or other suitable sorbent is used to retain the dinitroanthracene from the water sample, which is then eluted with a small volume of an organic solvent like methanol (B129727) or acetonitrile.

A more recent development is dispersive liquid-liquid microextraction (DLLME), which is a miniaturized version of LLE that offers high enrichment factors and uses very small amounts of solvent. researchgate.net

Following the initial extraction, a cleanup step is often necessary to remove co-extracted interfering compounds. This can be achieved using techniques like column chromatography with silica gel or alumina, or by using SPE cartridges. dioxin20xx.orgmdpi.com The choice of the specific sample preparation protocol depends on the complexity of the sample matrix and the sensitivity required for the analysis.

Applications of Dinitroanthracene and Its Derivatives in Chemical Science and Engineering

Precursors in Organic Synthesis and Materials Chemistry

9,10-Dinitroanthracene (B1595615) serves as a versatile precursor for a variety of anthracene (B1667546) derivatives. The nitro groups at the 9 and 10 positions significantly influence the electron density of the anthracene core, enabling a range of chemical transformations. This reactivity allows for its use as a starting material in the synthesis of more complex molecules and materials.

The synthesis of complex, non-planar polycyclic aromatic hydrocarbons (PAHs) is a significant area of research, and anthracene derivatives are key building blocks. uni-heidelberg.dersc.org While direct functionalization of 9,10-dinitroanthracene can be limited, its derivatives are instrumental. For instance, the reduction of the nitro groups to amines provides access to compounds like 9,10-diaminoanthracene, which can be used in further synthetic elaborations. These amino-substituted anthracenes can then be used to build larger, fused aromatic systems. The development of methods to create fully conjugated and fused PAHs, sometimes in the form of nanobelts or cages, often relies on the strategic functionalization of simpler aromatic precursors like anthracene. uni-heidelberg.denih.gov Research has shown that acetylene (B1199291) addition to naphthyl radicals, a related PAH system, can lead to the formation of three-fused ring systems like anthracene and phenanthrene, highlighting the fundamental reactions that build polycyclic systems. nih.gov

Dinitroanthracene derivatives, particularly dinitroanthraquinones, are important intermediates in the synthesis of dyes and pigments. cymitquimica.comchemball.com For example, 1,5-dihydroxy-4,8-dinitro-9,10-anthracenedione is a synthetic organic compound used in dye chemistry. cymitquimica.com The nitro groups in these compounds can be substituted to create a wide range of colored substances.

A common synthetic route involves the stepwise substitution of nitro groups with amines. For example, the reaction of 1,4-dinitroanthracene-9,10-dione (B14484118) with diamines can lead to the formation of 1-[(aminoalkyl)amino]-4-nitroanthracene-9,10-diones and unsymmetrical 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones. acs.orgacs.org Similarly, 1,8-dihydroxy-4,5-dinitroanthracene-9,10-dione can be reacted with aminophenol to produce blue-colored dyes. google.com These reactions demonstrate the utility of dinitroanthraquinone compounds as precursors to anthraquinone (B42736) dyes used in various applications, including materials for cameras. google.com The reduction of dinitroanthraquinones can also yield diaminoanthraquinones, which are themselves crucial intermediates for other classes of anthraquinone dyes. chemball.com

Table 1: Synthesis of Anthraquinone Dyes from Dinitroanthracene Derivatives

| Starting Material | Reagent(s) | Product Type | Application | Reference(s) |

| 1,4-Dinitroanthracene-9,10-dione | Diamines | Unsymmetrical bis[(aminoalkyl)amino]anthracene-9,10-diones | Dye Synthesis | acs.org, acs.org |

| 1,8-Dihydroxy-4,5-dinitroanthracene-9,10-dione | 4-Aminophenol | Blue Anthraquinone Dye | Imaging Materials | google.com |

| Dinitroanthraquinones | Reducing Agents (e.g., sodium hydrosulphite) | Diaminoanthraquinones | Dye Intermediates | chemball.com |

Building Blocks for Novel Polycyclic Aromatic Systems

Functional Materials Research and Development

The photophysical and electronic properties of dinitroanthracene and its derivatives make them prime candidates for the development of functional materials. researchgate.net These materials have potential applications in electronics, photonics, and nanotechnology.

Anthracene derivatives are widely investigated for their applications in optoelectronic devices due to their excellent optical and electrical properties. nih.gov 9,10-Dinitroanthracene, in particular, has been studied for its potential use in organic light-emitting diodes (OLEDs) and as a component in charge transfer crystals, which are important for organic semiconductors. The introduction of different functional groups at the 9 and 10 positions of anthracene can tune the material's properties for specific applications. For example, 9,10-substituted anthracene derivatives with luminescent groups have been synthesized and shown to have high photoluminescence quantum yields and good charge mobility, making them suitable for organic field-effect transistors and UV phototransistors. nih.gov

Furthermore, 9,10-dinitroanthracene exhibits interesting photoresponsive behavior. researchgate.net Upon UV irradiation, single crystals of 9,10-dinitroanthracene undergo a photochemical reaction to form anthraquinone and release nitric oxide gas. researchgate.net This transformation is a crystal-to-crystal process and is accompanied by a macroscopic mechanical response, where the crystal can bend and unfold. researchgate.netscispace.com This photo-mechanical coupling is a rare phenomenon and highlights the potential of dinitroanthracene derivatives in the development of photoresponsive materials and actuators. researchgate.netscribd.com

Table 2: Photochemical Reaction of 9,10-Dinitroanthracene

| Parameter | Value/Observation | Reference(s) |

| Reactant | 9,10-Dinitroanthracene (DNO₂A) | researchgate.net |

| Products | Anthraquinone (AQ) + 2NO | researchgate.net |

| Stimulus | UV Irradiation (e.g., 365 nm) | |

| Reaction Type | Crystal-to-crystal transformation | researchgate.net |

| Macroscopic Effect | Crystal bending and unfolding | researchgate.net |

| Analytical Technique | Raman Spectroscopy | researchgate.net |

Supramolecular chemistry, which focuses on systems formed by non-covalent interactions between molecules, is a field where anthracene derivatives have found significant use. bbau.ac.inresearchgate.net The ability of anthracene derivatives to form well-defined assemblies through processes like π-π stacking makes them excellent candidates for constructing supramolecular architectures. researchgate.net

The photodimerization of anthracene derivatives is a classic example of a supramolecular photochemical reaction that can be harnessed to create molecular machines. researchgate.netresearchgate.net Some anthracene derivatives can transform light energy into molecular-scale motion through photochemical reactions like [4+4] cycloadditions. researchgate.net When these molecules are grown into crystals, this molecular motion can be amplified to produce actuation on a larger scale. researchgate.net The study of the photochemical reaction of 9,10-dinitroanthracene to anthraquinone also provides insights into how molecular transformations within a crystal lattice can lead to macroscopic mechanical work, a key concept in the design of molecular machines. researchgate.netscispace.com The compatibility between the crystal structures of the reactant and product can drive these solid-state reactions. researchgate.net The principles of host-guest chemistry and molecular recognition, which are central to supramolecular chemistry, guide the design of these functional systems. bbau.ac.inresearchgate.netmdpi.com

Emerging Research Directions and Future Perspectives for Dinitroanthracene Research

Integration of Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical and materials research by enabling data-driven approaches that augment traditional experimental and computational methods. nih.gov These technologies are particularly adept at identifying complex patterns in large datasets, which can accelerate the discovery of new compounds and predict their properties and behaviors. beilstein-journals.org

In the context of dinitroanthracene research, AI and ML can be applied in several key areas:

Property Prediction: Machine learning models, particularly those based on Quantitative Structure-Activity Relationship (QSAR) analysis, can predict the biological and chemical properties of molecules based on their structure. researchgate.net For a compound like 2,9-dinitroanthracene, where experimental data is sparse, AI models could provide initial estimates of its characteristics.

Accelerating Discovery: AI is being used to accelerate drug discovery and the design of novel materials. beilstein-journals.orgresearchgate.net Generative AI models can propose new candidate molecules and materials, expanding the possibilities for new dinitroanthracene derivatives with specific functionalities. researchgate.net

Data Analysis and Interpretation: AI can assist in analyzing complex data from various analytical techniques, such as chromatography and spectroscopy, leading to more accurate and efficient interpretation of results. researchgate.net

The application of open-source machine learning frameworks and increasingly powerful computing hardware is expected to further drive the integration of AI into chemical research. chemicalbook.com

Development of Advanced In-Situ Spectroscopic Characterization Techniques

Understanding the dynamic processes that molecules undergo during chemical reactions is crucial for designing new materials and catalysts. Advanced in-situ spectroscopic techniques are powerful tools for real-time monitoring of these changes. chemsrc.com These methods allow researchers to observe the evolution of atomic and electronic structures as a reaction happens, providing deep insights into reaction mechanisms. who.int

For dinitroanthracene research, these techniques could be invaluable: